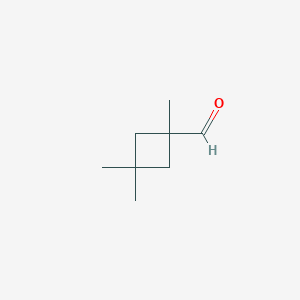
1,3,3-Trimethylcyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a derivative of cyclobutane, featuring three methyl groups attached to the cyclobutane ring and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylcyclobutane-1-carbaldehyde can be synthesized through the oxidation of 1,3,3-trimethylcyclobutanol. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3,3-Trimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: 1,3,3-Trimethylcyclobutane-1-carboxylic acid.
Reduction: 1,3,3-Trimethylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
1,3,3-Trimethylcyclobutane-1-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules
Biology: As a probe to study enzyme-catalyzed reactions involving aldehydes. It can be used to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes.
Medicine: Potential use in drug discovery and development. Its structural features may be exploited to design new pharmaceuticals with specific biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts distinct aromatic properties.
作用机制
The mechanism of action of 1,3,3-trimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting its effects.
相似化合物的比较
Similar Compounds
1,3,3-Trimethylcyclohexane-1-carbaldehyde: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,3,3-Trimethylcyclopentane-1-carbaldehyde: A similar compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1,3,3-Trimethylcyclobutane-1-carbaldehyde is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)4-8(3,5-7)6-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODHJMWYQDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













